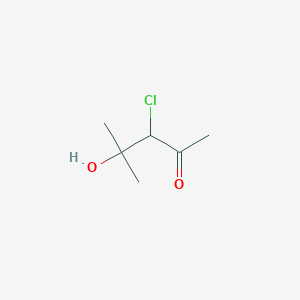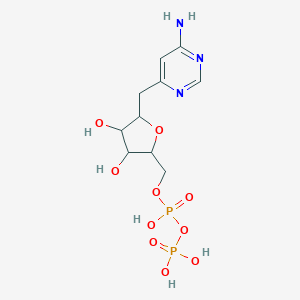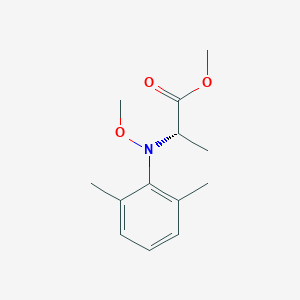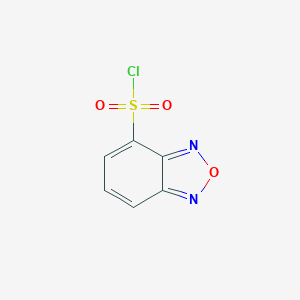
3-Tetrazol-1-yl-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tetrazol-1-yl-quinoline is a heterocyclic compound that combines the structural features of both tetrazole and quinoline. Tetrazoles are known for their nitrogen-rich five-membered ring, while quinolines are bicyclic compounds with a benzene ring fused to a pyridine ring. This unique combination endows this compound with interesting chemical and biological properties, making it a subject of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tetrazol-1-yl-quinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of quinoline derivatives with sodium azide and triethyl orthoformate under acidic conditions. This reaction forms the tetrazole ring on the quinoline scaffold .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 3-Tetrazol-1-yl-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the tetrazole ring .
Scientific Research Applications
3-Tetrazol-1-yl-quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, including antibacterial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-Tetrazol-1-yl-quinoline involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can inhibit the activity of certain enzymes, leading to its antimicrobial effects. The quinoline moiety can intercalate into DNA, disrupting the replication process and exerting its biological effects .
Comparison with Similar Compounds
Tetrazole: A nitrogen-rich five-membered ring compound with similar biological activities.
Quinoline: A bicyclic compound with a benzene ring fused to a pyridine ring, known for its antimalarial properties.
1,2,3-Triazole: Another nitrogen-rich heterocycle with diverse applications in medicinal chemistry
Uniqueness: 3-Tetrazol-1-yl-quinoline is unique due to its combination of the tetrazole and quinoline moieties, which endows it with a broader range of chemical reactivity and biological activity compared to its individual components .
Properties
IUPAC Name |
3-(tetrazol-1-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c1-2-4-10-8(3-1)5-9(6-11-10)15-7-12-13-14-15/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECOUIRYEHHHFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N3C=NN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344584 |
Source


|
| Record name | 3-Tetrazol-1-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111359-80-9 |
Source


|
| Record name | 3-Tetrazol-1-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)






![N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]undecanamide](/img/structure/B39673.png)





![(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B39687.png)
